Octyl benzoate
Overview
Description
Octyl benzoate: is an ester formed from the reaction between benzoic acid and octanol. It is a colorless or very pale straw-colored, slightly viscous liquid with a fruity balsam odor. This compound is commonly used in the fragrance industry due to its pleasant aroma and is also found in the leaves of lemon balm .
Preparation Methods
Synthetic Routes and Reaction Conditions: Octyl benzoate is typically synthesized through the azeotropic esterification of benzoic acid with n-octanol. This process involves heating the reactants together in the presence of a catalyst, usually an acid such as sulfuric acid, to remove water and drive the reaction to completion .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of a glass-lined reaction pot to ensure the purity of the product. The reaction is carried out under controlled temperature and pressure conditions to optimize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions:
Hydrolysis: Octyl benzoate can undergo hydrolysis in the presence of an acid or base to yield benzoic acid and octanol.
Reduction: Esters can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Lithium aluminum hydride or diisobutylaluminum hydride.
Major Products:
Hydrolysis: Benzoic acid and octanol.
Oxidation: Benzoic acid.
Reduction: Octanol and benzoic acid derivatives.
Scientific Research Applications
Chemistry: Octyl benzoate is used as a solvent and intermediate in organic synthesis. Its stability and reactivity make it a valuable compound in various chemical reactions .
Biology: In biological research, this compound is used as a model compound to study ester hydrolysis and enzyme activity. It is also investigated for its potential antimicrobial properties .
Medicine: this compound is explored for its potential use in drug delivery systems due to its ability to permeate biological membranes. Its low toxicity makes it a suitable candidate for pharmaceutical applications .
Industry: In the cosmetic industry, this compound is used as an emollient and fragrance ingredient in various personal care products. It is also used as a plasticizer in the production of polyvinyl chloride .
Mechanism of Action
The mechanism by which octyl benzoate exerts its effects is primarily through its interaction with biological membranes. The ester group allows it to penetrate lipid bilayers, enhancing its ability to deliver active compounds into cells. Additionally, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes, leading to cell lysis .
Comparison with Similar Compounds
Ethyl benzoate: Another ester of benzoic acid, commonly used as a flavoring agent.
Methyl benzoate: Known for its pleasant aroma, used in perfumes and as a solvent.
Butyl benzoate: Used as a plasticizer and in the fragrance industry.
Uniqueness: Octyl benzoate stands out due to its longer alkyl chain, which imparts unique physical properties such as lower volatility and higher hydrophobicity compared to shorter-chain benzoates. This makes it particularly useful in applications requiring long-lasting fragrance and stability .
Properties
IUPAC Name |
octyl benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O2/c1-2-3-4-5-6-10-13-17-15(16)14-11-8-7-9-12-14/h7-9,11-12H,2-6,10,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VECVSKFWRQYTAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1059103 | |
Record name | Benzoic acid, octyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1059103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94-50-8 | |
Record name | Octyl benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=94-50-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Octyl benzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094508 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Octyl benzoate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21846 | |
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Record name | Benzoic acid, octyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoic acid, octyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1059103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Octyl benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.127 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | OCTYL BENZOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8JQ9R1SYRZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Octyl benzoate is an ester formed by the condensation reaction between benzoic acid and octanol. Its molecular formula is C15H22O2, and it has a molecular weight of 234.32 g/mol []. While spectroscopic data wasn't explicitly provided in the provided research, esters like this compound typically exhibit characteristic peaks in infrared (IR) spectroscopy corresponding to C=O and C-O stretches.
A: Research on parabens, esters of p-hydroxybenzoic acid, reveals a fascinating structure-activity relationship regarding histamine release from mast cells []. Octylparaben, with its eight-carbon alkyl chain, exhibited the highest histamine release activity. Interestingly, both shorter and longer side chain parabens showed diminished activity. This suggests that a specific alkyl chain length, in this case, octyl, is crucial for optimal interaction with mast cell targets, potentially influencing membrane disruption and subsequent histamine release.
A: While direct co-oxidation of octane and toluene to form this compound proved challenging, research indicates that using benzaldehyde, an oxidation product of toluene, alongside octane in the presence of Au–Pd catalysts might offer a viable route []. This approach highlights the potential of co-oxidation systems for selective alkane oxidation, leveraging the reactivity of aldehydes like benzaldehyde to facilitate the formation of desired esters like this compound.
A: Research on the vapor-liquid equilibrium of systems containing diethylene glycol dibenzoate (DEDB) highlights the role of this compound []. The study demonstrated that the NRTL model effectively predicts the vapor-liquid equilibrium behavior of binary and ternary systems containing DEDB, diethylene glycol, and this compound. This information is crucial for understanding the separation and purification processes involving these solvents, particularly in applications where precise solvent ratios are required.
A: Yes, researchers have successfully synthesized this compound by reacting ethers with acid chlorides in the presence of metal halide/acid chloride catalysts []. This method provides a potentially more efficient and selective alternative to traditional esterification methods, showcasing the versatility of this compound synthesis.
A: Yes, one method for preparing fingolimod, a drug used to treat multiple sclerosis, involves the use of {5-[2-(4-n-octyl-phenyl)ethyl]-2,2-dimethyl-1,3-dioxane-5-yl} carbamic acid tert-butyl ester, a compound structurally related to this compound, as a key intermediate []. This synthesis highlights the role of this compound derivatives in the production of pharmaceutically relevant molecules.
A: Studies on the essential oil of Salvia multicaulis, which contains this compound as a constituent, have demonstrated promising antibacterial and antifungal activities []. While the exact mechanism of action remains to be fully elucidated, these findings suggest that this compound, possibly in synergy with other compounds in the essential oil, might contribute to the plant's defense mechanisms against microbial pathogens.
A: While the provided research doesn't delve into specific percutaneous absorption studies of this compound, research on rat skin models highlights the influence of skin abnormalities on the absorption of compounds, including this compound []. This highlights the importance of considering skin health and integrity when evaluating the transdermal delivery and potential systemic exposure of this compound and similar compounds.
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